molecular formula C14H24N2O2 B13498838 Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate

Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate

Cat. No.: B13498838
M. Wt: 252.35 g/mol
InChI Key: NQOWHATZKAIRKZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and an ethynyl group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The ethynyl group and the dimethylamino group play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The combination of the tert-butyl, dimethylamino, and ethynyl groups in a single molecule provides a versatile scaffold for various applications in research and industry .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-7-14(15(5)6)8-10-16(11-9-14)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3

InChI Key

NQOWHATZKAIRKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)N(C)C

Origin of Product

United States

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